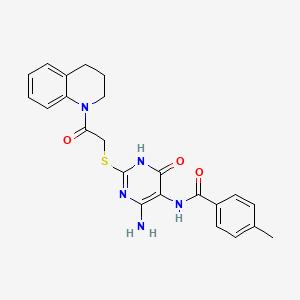

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Descripción

Propiedades

IUPAC Name |

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-14-8-10-16(11-9-14)21(30)25-19-20(24)26-23(27-22(19)31)32-13-18(29)28-12-4-6-15-5-2-3-7-17(15)28/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,25,30)(H3,24,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKKSWWTLGWYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide, with the CAS number 872597-49-4, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.5 g/mol. The structure features a dihydroquinoline moiety and a pyrimidine derivative that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N5O3S |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 872597-49-4 |

Research indicates that this compound may exhibit several mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various pathogens. The thioether and pyrimidine components may enhance this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Compounds related to this structure have demonstrated cytotoxic effects on cancer cell lines. The presence of the quinoline ring is known for its ability to intercalate DNA, potentially leading to apoptosis in malignant cells.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar compounds. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells while exhibiting low cytotoxicity towards normal cells .

Case Studies

- Anticancer Activity : A study focusing on the structure-activity relationship (SAR) of quinoline derivatives indicated that modifications at specific positions significantly enhance anticancer activity against breast cancer cell lines .

- Immunosuppressive Effects : Another study highlighted the immunosuppressive activity of related compounds, suggesting potential applications in autoimmune diseases .

- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from glutamate-induced toxicity, which is relevant in neurodegenerative conditions .

Q & A

Basic: How can experimental design (DoE) optimize the synthesis of this compound?

Methodological Answer:

Design of Experiments (DoE) is critical for reducing trial-and-error approaches. For example:

- Central Composite Design (CCD): Use CCD to evaluate factors like reaction temperature, solvent polarity, and catalyst loading. Response variables could include yield, purity, and reaction time.

- Factorial Design: Screen variables such as pH, stoichiometry, and reaction duration to identify critical parameters. Statistical analysis (e.g., ANOVA) can prioritize factors affecting yield .

- Example Workflow:

- Define input variables (e.g., temperature, solvent).

- Conduct a fractional factorial design to narrow significant factors.

- Optimize using response surface methodology (RSM) .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the pyrimidinone core, thioether linkage, and dihydroquinoline moiety. For example, the thioether proton appears as a triplet near δ 3.5–4.0 ppm .

- Mass Spectrometry (ESI-MS): Confirm molecular weight and fragmentation patterns. Look for peaks corresponding to the molecular ion [M+H].

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm) and amine N–H bends (~3300–3500 cm) .

Basic: How can stability studies be designed for this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing:

- Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Use Arrhenius kinetics to predict shelf life .

- Solid-State Stability: Store powdered samples under controlled humidity (0–75% RH) and analyze crystallinity via XRPD .

Advanced: How can computational methods guide reaction mechanism elucidation for its synthesis?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example:

- Optimize geometries of reactants and products using Gaussian or ORCA.

- Calculate activation energies for proposed pathways (e.g., nucleophilic substitution at the thioether site) .

- Kinetic Modeling: Use software like COMSOL to simulate reaction dynamics under varying conditions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Studies: Perform IC assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific activity from off-target effects.

- Selectivity Profiling: Use kinase/phosphatase panels to identify off-target interactions.

- Data Normalization: Account for batch-to-batch variability by including internal controls (e.g., staurosporine as a cytotoxicity reference) .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

- Salt Formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.

- Co-Solvent Systems: Test PEG-400, cyclodextrins, or lipid-based formulations.

- Crystal Engineering: Modify crystal packing via polymorph screening (e.g., solvent-drop grinding) to enhance dissolution .

Advanced: How to investigate enzyme binding modes using biophysical techniques?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., kinase) and measure binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme interactions (e.g., in GROMACS) to identify key binding residues .

Advanced: What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at λ = 254 nm.

- Membrane Separation: Apply nanofiltration to remove low-MW impurities (<500 Da) .

- Crystallization Optimization: Screen solvents (e.g., ethanol/water) using DoE to maximize crystal yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.